molecular formula C9H7Cl2N3O2 B13671210 Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13671210
M. Wt: 260.07 g/mol
InChI Key: RTOUTTKRQUTHSR-UHFFFAOYSA-N
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Description

Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired imidazopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.

Uniqueness

Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

ethyl 4,6-dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)8-12-4-3-5(10)13-7(11)6(4)14-8/h3H,2H2,1H3,(H,12,14)

InChI Key

RTOUTTKRQUTHSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N=C(C=C2N1)Cl)Cl

Origin of Product

United States

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